N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Medicinal chemistry Structure-activity relationship Fluorine substitution

This N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a strategic diversification hub for generating libraries of N1-alkylated, N1-arylated, or N1-acylated analogs in a single synthetic step. The 3-fluorophenyl substituent (Hammett σ_m = 0.34) imparts a distinct electronic landscape compared to the 4-fluoro isomer (σ_p = 0.06), altering the C4-OH acidity and carboxamide NH hydrogen-bond donor strength. Its preserved N1-H enables tautomerism (4-hydroxy-2-oxo ⇌ 2,4-dihydroxyquinoline) that supports bidentate metal chelation and provides a structurally matched negative control for laquinimod in AhR activation assays, ensuring reproducible SAR results not achievable with N1-methylated analogs.

Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
Cat. No. B5913995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC16H11FN2O3
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O
InChIInChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
InChIKeyWPUHBOJUTFQPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Core Scaffold Identity and Procurement-Relevant Context


N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-49-2, molecular formula C16H11FN2O3, molecular weight 298.27 g/mol) belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class [1]. This privileged scaffold underpins several clinical-stage immunomodulatory and anticancer agents, including laquinimod (Phase II/III, multiple sclerosis) and tasquinimod (Phase III, prostate cancer), both of which are N1-methylated quinoline-3-carboxamides derived from the roquinimex (Linomide) pharmacophore [2]. The target compound is distinguished by its N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline core bearing a 3-fluorophenyl carboxamide at the C3 position, placing it as a versatile, under-explored analog within a clinically validated chemotype [3].

Why N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Interchanged with Positional Isomers or N1-Substituted Analogs


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, minor structural modifications produce substantial shifts in biological target engagement, pharmacokinetic behavior, and synthetic utility. The 3-fluorophenyl substituent imposes a distinct electronic landscape (Hammett σ_m = 0.34; inductive withdrawal without resonance donation) compared with the 4-fluorophenyl isomer (σ_p = 0.06; net weak resonance donation), altering both the acidity of the C4-OH group and the hydrogen-bond donor strength of the carboxamide NH [1]. Furthermore, the absence of an N1 substituent preserves a free lactam NH that can participate in tautomerism (4-hydroxy-2-oxo ⇌ 2,4-dihydroxyquinoline), a feature eliminated in N1-methylated clinical candidates such as laquinimod and roquinimex [2]. These differences mean that activity data from N1-alkylated analogs cannot be extrapolated to the N1-unsubstituted compound, and procurement of a specific positional isomer is critical for obtaining reproducible SAR results [3].

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Fluorine Hammett Electronic Effect vs. Para-Fluorine Isomer: Impact on Carboxamide NH Acidity and Hydrogen-Bond Donor Capacity

The 3-fluorophenyl substituent in the target compound exerts a meta-electron-withdrawing inductive effect (Hammett σ_m = 0.34) that increases the acidity of the carboxamide NH proton and enhances its hydrogen-bond donor strength. In contrast, the 4-fluorophenyl positional isomer (CAS 302922-51-6) exhibits σ_p = 0.06, reflecting competing inductive withdrawal and resonance donation that results in a net weaker H-bond donor [1]. This electronic difference has been shown by the Ukrainets group to translate into divergent antitubercular activity profiles among monofluoro-substituted anilides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where the 3-fluoro congeners displayed distinct MIC values compared to 4-fluoro and 2-fluoro positional isomers in head-to-head microbiological screening [2].

Medicinal chemistry Structure-activity relationship Fluorine substitution

N1-Unsubstituted Scaffold as a Diversifiable Intermediate vs. N1-Methylated Clinical Candidates Laquinimod and Roquinimex

The target compound possesses a free N1-H position (1,2-dihydroquinoline tautomer) that is amenable to further N-functionalization via alkylation, arylation, or acylation. By contrast, laquinimod (N1-methyl, N-ethylphenyl carboxamide) and roquinimex (N1-methyl, N-methyl-N-phenyl carboxamide) are fully substituted at N1, precluding this synthetic vector [1]. In the Ukrainets synthetic methodology for fluorinated anilides, N,N'-carbonyldiimidazole (CDI)-mediated coupling of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3-fluoroaniline proceeds without N1 protection, enabling subsequent diversification at yields comparable to those reported for the parent acid (typically >70%) [2]. This positions the target compound as a scaffold for generating focused libraries, whereas laquinimod and roquinimex are terminal clinical candidates with no further N1 derivatization possible.

Synthetic chemistry Drug discovery Scaffold diversification

Compliance with Lipinski Rule of Five vs. Clinical Candidates: Favorable Physicochemical Profile for CNS Penetration Screening

The target compound (MW 298.27, XLogP ~2.3, HBD 2, HBA 3, TPSA ~78 Ų) satisfies all Lipinski Rule of Five criteria and falls within the favorable CNS MPO (Multiparameter Optimization) space (TPSA < 90 Ų, logP 1-3). In contrast, laquinimod (MW 357.4, clogP 3.2, TPSA 67 Ų) is more lipophilic and larger, while the N-phenyl parent compound (CAS 16798-54-2, MW 280.3, XLogP 2.3, TPSA 78.4 Ų) lacks the fluorine atom that enhances metabolic stability [1]. The combination of lower molecular weight, moderate lipophilicity, and the presence of a metabolically stabilizing fluorine substituent gives the target compound a differentiated drug-likeness profile relative to both the clinical candidates and the non-fluorinated parent [2].

Drug-likeness Physicochemical properties CNS drug discovery

Class-Level Autoimmune Disease Efficacy: Laquinimod's Superiority Over Roquinimex Establishes the Scaffold's Therapeutic Potential and Highlights SAR Sensitivity to N1 and Anilide Substitution

In the Jönsson et al. (2004) structure-activity relationship study of 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides, the optimized compound laquinimod (8c) demonstrated improved potency and a superior toxicological profile compared to the lead compound roquinimex (1b, Linomide) in the acute experimental autoimmune encephalomyelitis (EAE) mouse model and in beagle dog proinflammatory reaction assays [1]. The key structural differentiators between laquinimod and roquinimex are confined to the N1 and anilide substituents—precisely the positions where the target compound (N1-H, N-3-fluorophenyl) differs from both. This establishes that activity within this scaffold is exquisitely sensitive to N1 and anilide substitution patterns, making the target compound a logical next SAR probe for exploring N1-H/3-fluoro combinations not covered by the laquinimod/roquinimex pair.

Autoimmune disease Immunomodulation Multiple sclerosis

Monofluoro Anilide Antitubercular SAR: Comparative Analysis by Ukrainets Group Establishes Fluorine Position-Dependent Activity, with 3-Fluoro Derivatives Among the Active Congeners

The Ukrainets group conducted a systematic comparative analysis of antitubercular activity across 2-fluoro, 3-fluoro, and 4-fluoro anilide derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (both N1-H and N1-alkyl series). Their published findings (2000-2002) demonstrate that monofluoro substitution at the anilide ring produces position-dependent antimycobacterial activity, with certain 3-fluoro-substituted analogs exhibiting high antituberculosis potency in microbiological screening against Mycobacterium tuberculosis [1]. This body of work provides class-level validation that the 3-fluorophenyl substitution pattern is not merely a bioisosteric replacement but a determinant of differential biological activity within this chemotype [2].

Antitubercular Antimycobacterial Fluorine SAR

Absence of N1-Tautomeric Equilibration vs. N1-Methylated Analogs Enables 2,4-Dihydroxyquinoline Tautomer Formation with Distinct Metal-Chelating Properties

The N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline core can undergo tautomeric equilibration to the 2,4-dihydroxyquinoline form, a process that is structurally impossible for N1-methylated analogs such as laquinimod and roquinimex. X-ray crystallographic studies by Ukrainets et al. (2002) on 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid confirmed that N1-substituted analogs exist exclusively in the 2-oxo-4-hydroxy tautomer in the solid state [1]. The N1-H tautomeric equilibrium in the target compound introduces an additional 2-hydroxy group in the alternative tautomer, creating a 2,4-dihydroxyquinoline motif capable of bidentate metal coordination (e.g., Fe³⁺, Cu²⁺, Zn²⁺) [2]. This property is absent in N1-alkylated analogs and may be exploited for metal-chelating mechanisms of action or as a spectroscopic probe.

Tautomerism Metal chelation Physicochemical characterization

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Evidence-Based Research and Industrial Application Scenarios


Focused SAR Library Synthesis at N1 Position for Autoimmune and Immuno-Oncology Targets

Because the target compound bears a free N1-H, it serves as a direct precursor for generating libraries of N1-alkylated, N1-arylated, or N1-acylated analogs in a single synthetic step [1]. Given the clinical validation of this scaffold through laquinimod (multiple sclerosis) and tasquinimod (prostate cancer), a library built from the 3-fluorophenyl anilide core enables systematic exploration of N1 substitution effects on AhR agonism, HDAC4/HIF-1α/MEF-2 signaling disruption, or cholinesterase inhibition—targets for which quinoline-3-carboxamides have demonstrated engagement [2]. Researchers should procure this compound as the diversification hub rather than purchasing pre-substituted analogs that preclude N1 exploration.

Antitubercular Lead Optimization Leveraging 3-Fluorophenyl Privileged Fragment

The Ukrainets group's systematic SAR studies have identified the 3-fluorophenyl anilide as one of the active fragments for antitubercular activity within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series [1]. The target compound can be used as a reference standard in MIC assays against M. tuberculosis H37Rv or H37Ra, and as a synthetic intermediate for exploring N1-substituent effects on antimycobacterial potency. Procurement from a single, well-characterized batch ensures reproducible MIC determination and avoids variability arising from positional isomer contamination (e.g., 4-fluoro or 2-fluoro impurities) [2].

Mechanistic Probe for Metal-Chelation-Dependent Pharmacology via Tautomeric Switch

The N1-H tautomeric equilibrium unique to this compound (absent in laquinimod, roquinimex, and tasquinimod) enables formation of the 2,4-dihydroxyquinoline tautomer capable of bidentate metal chelation [1]. This property can be exploited in assays probing iron-dependent HDAC inhibition, HIF-1α prolyl hydroxylase inhibition, or metalloenzyme targeting. The compound can serve as a tool molecule for UV-Vis or fluorescence-based metal-binding studies, with the 3-fluorophenyl substituent providing a convenient ¹⁹F NMR handle for monitoring tautomeric equilibria and metal coordination events in solution [2].

Negative Control or Comparator for N1-Methylated Clinical Candidates in Target Engagement Assays

Because N1-methylation in laquinimod and roquinimex locks the scaffold in the 2-oxo-4-hydroxy tautomer and eliminates one hydrogen-bond donor, the target compound (N1-H, 3-fluorophenyl) provides a structurally matched negative control for assessing the contribution of N1-H tautomerism and hydrogen bonding to target engagement [1]. In biochemical or cellular AhR activation assays, comparing the target compound side-by-side with laquinimod can deconvolute the roles of N1 substitution vs. anilide substitution in driving pharmacological activity—an experimental design that requires procurement of both compounds from authenticated sources [2].

Quote Request

Request a Quote for N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.